4-(2-Methoxy-benzoylamino)-butyric acid
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Overview
Description
4-(2-Methoxy-benzoylamino)-butyric acid is an organic compound characterized by the presence of a methoxybenzoyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-benzoylamino)-butyric acid typically involves the reaction of 2-methoxybenzoic acid with butyric acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the methoxybenzoyl group and the butyric acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxy-benzoylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-(2-Methoxy-benzoylamino)-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-benzoylamino)-butyric acid involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The butyric acid moiety may also play a role in cellular signaling pathways, influencing gene expression and metabolic processes .
Comparison with Similar Compounds
- 4-(2-Methoxybenzoyl)benzoic acid
- 4-(2-Methoxybenzoyl)phenylalanine
- 4-(2-Methoxybenzoyl)glycine
Uniqueness: 4-(2-Methoxy-benzoylamino)-butyric acid is unique due to its specific combination of a methoxybenzoyl group and a butyric acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-[(2-methoxybenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)12(16)13-8-4-7-11(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYJTIHERCQOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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